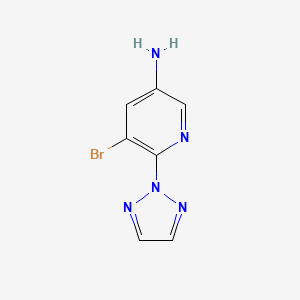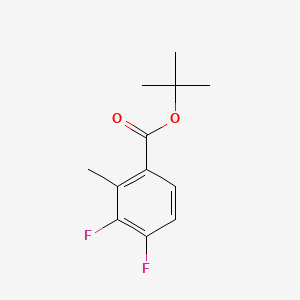
t-Butyl 3,4-difluoro-2-methylbenZoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,4-difluoro-2-methylbenzoate is an organic compound with the molecular formula C12H15F2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, difluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-difluoro-2-methylbenzoate typically involves the esterification of 3,4-difluoro-2-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually require heating under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of terthis compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,4-difluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as iron (Fe) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often used for oxidation reactions.
Major Products Formed
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 3,4-difluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 3,4-difluoro-2-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The difluoro groups can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3,4-difluorobenzoate
- Tert-butyl 2-methylbenzoate
- Tert-butyl 3,4-dimethylbenzoate
Uniqueness
Tert-butyl 3,4-difluoro-2-methylbenzoate is unique due to the presence of both difluoro and methyl groups on the benzene ring. This combination of substituents can significantly alter the compound’s chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C12H14F2O2 |
|---|---|
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
tert-butyl 3,4-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C12H14F2O2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
Clé InChI |
WGSGWOPHSWWFAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)F)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




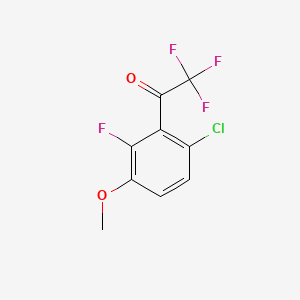
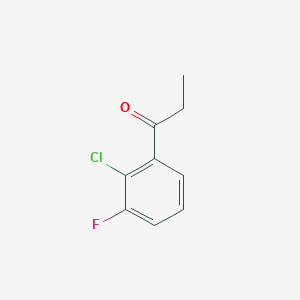
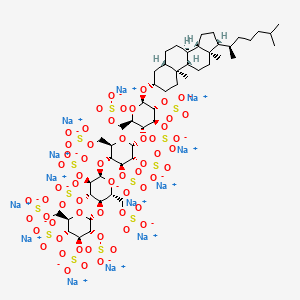
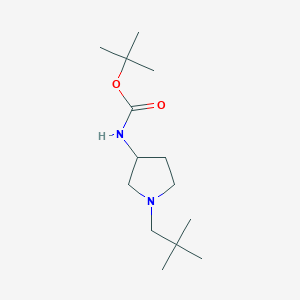
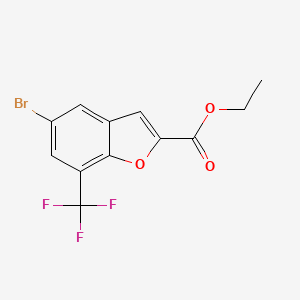

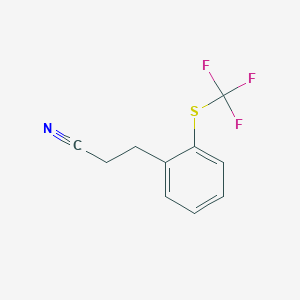
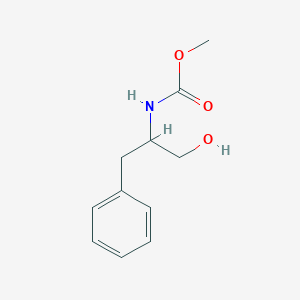
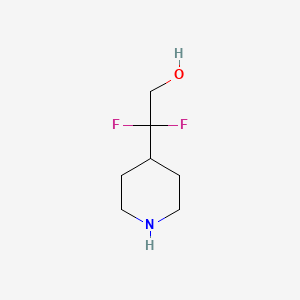
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)

